molecular formula C20H24N4O6 B12489171 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B12489171
M. Wt: 416.4 g/mol
InChI Key: JKSZFINPVZDPJB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate amidines with β-dicarbonyl compounds.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzodioxole, morpholine, and pyrimidine intermediates under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the pyrimidine ring can yield amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • (2H-1,3-benzodioxol-5-ylmethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H24N4O6/c1-27-12-15-9-19(26)24(20(22-15)23-4-6-28-7-5-23)11-18(25)21-10-14-2-3-16-17(8-14)30-13-29-16/h2-3,8-9H,4-7,10-13H2,1H3,(H,21,25)

InChI Key

JKSZFINPVZDPJB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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